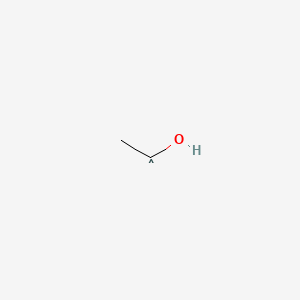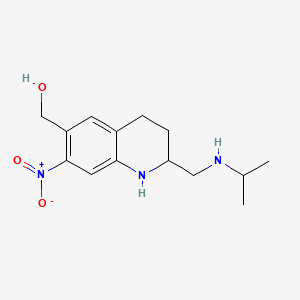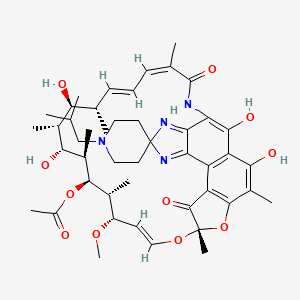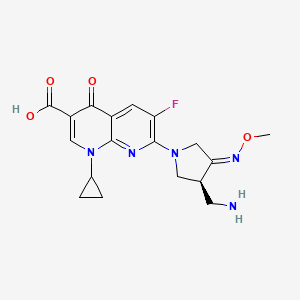
2-(1H-Imidazol-4-yl)ethanamine phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1H-Imidazol-4-yl)ethanamine phosphate, also known as histamine phosphate, is a compound that plays a significant role in various biological processes. It is a derivative of histamine, a biogenic amine involved in local immune responses, regulating physiological functions in the gut, and acting as a neurotransmitter. The compound is often used in scientific research due to its biological activity and relevance in medical studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1H-Imidazol-4-yl)ethanamine phosphate typically involves the phosphorylation of histamine. Histamine can be synthesized through the decarboxylation of histidine, an amino acid. The phosphorylation process involves reacting histamine with phosphoric acid under controlled conditions to yield the phosphate salt.
Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The process includes stringent quality control measures to ensure the consistency and safety of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(1H-Imidazol-4-yl)ethanamine phosphate undergoes various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The imidazole ring allows for substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of imidazole N-oxides, while substitution reactions can yield a variety of substituted imidazole derivatives.
Applications De Recherche Scientifique
2-(1H-Imidazol-4-yl)ethanamine phosphate is widely used in scientific research due to its biological activity. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis and as a model compound in studying imidazole chemistry.
Biology: Plays a role in studying histamine receptors and their functions in various biological processes.
Medicine: Used in research related to allergic reactions, gastric acid secretion, and neurotransmission.
Industry: Employed in the development of pharmaceuticals and as a standard in analytical chemistry.
Mécanisme D'action
The mechanism of action of 2-(1H-Imidazol-4-yl)ethanamine phosphate involves its interaction with histamine receptors, which are G-protein-coupled receptors. Upon binding to these receptors, the compound can trigger various intracellular signaling pathways, leading to physiological responses such as vasodilation, increased gastric acid secretion, and modulation of neurotransmitter release.
Comparaison Avec Des Composés Similaires
Histamine dihydrochloride: Another salt form of histamine used in similar research applications.
2-(1H-Imidazol-4-yl)ethanamine dihydrochloride: A closely related compound with similar biological activity.
Uniqueness: 2-(1H-Imidazol-4-yl)ethanamine phosphate is unique due to its phosphate group, which can influence its solubility, stability, and interaction with biological molecules compared to other histamine derivatives. This makes it particularly useful in specific research contexts where these properties are advantageous.
Propriétés
Numéro CAS |
6890-40-0 |
|---|---|
Formule moléculaire |
C5H12N3O4P |
Poids moléculaire |
209.14 g/mol |
Nom IUPAC |
2-(1H-imidazol-5-yl)ethanamine;phosphoric acid |
InChI |
InChI=1S/C5H9N3.H3O4P/c6-2-1-5-3-7-4-8-5;1-5(2,3)4/h3-4H,1-2,6H2,(H,7,8);(H3,1,2,3,4) |
Clé InChI |
ICXZPFDAWSIMGB-UHFFFAOYSA-N |
SMILES canonique |
C1=C(NC=N1)CCN.OP(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[Bis[2-[carboxylatomethyl(carboxymethyl)amino]ethyl]amino]acetate; gadolinium(3+); 6-(methylamino)hexane-1,2,3,4,5-pentol](/img/structure/B10761452.png)



![2-[(Z)-(2,6-dichlorophenyl)methylideneamino]guanidine](/img/structure/B10761517.png)
![(1S)-1,13-dimethyl-10-(3-methylbut-2-enyl)-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol](/img/structure/B10761529.png)
![[2-[17-(1-Hydroxyethyl)-22-[[2-[[3-hydroxy-2-[[2-(6-methyloctanoylamino)-4-(sulfonatomethylamino)butanoyl]amino]butanoyl]amino]-4-(sulfonatomethylamino)butanoyl]amino]-5,8-bis(2-methylpropyl)-3,6,9,12,15,18,23-heptaoxo-11,14-bis[2-(sulfonatomethylamino)ethyl]-1,4,7,10,13,16,19-heptazacyclotricos-2-yl]ethylamino]methanesulfonate](/img/structure/B10761537.png)


![2-[bis[2-[carboxymethyl-[2-(2-methoxyethylamino)-2-oxoethyl]amino]ethyl]amino]acetic acid;gadolinium](/img/structure/B10761590.png)


